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Compound of Interest

Compound Name: 2-(ethoxyimino)-Propanedinitrile

Cat. No.: B3331621 Get Quote

Disclaimer: This document provides spectroscopic data for 2-

(ethoxymethylene)propanedinitrile. It is important to note that the requested compound, 2-
(ethoxyimino)-propanedinitrile, is not well-documented in publicly available chemical

literature, with a notable absence of experimental data.[1] The structural similarity between the

two names suggests a possible typographical error in the original query. This guide focuses on

the extensively characterized and commercially available analogue, 2-

(ethoxymethylene)propanedinitrile.

This technical guide is intended for researchers, scientists, and professionals in drug

development, providing a comprehensive overview of the spectroscopic data (NMR, IR, MS) for

2-(ethoxymethylene)propanedinitrile. The information is presented to facilitate its identification,

characterization, and application in research and development.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 2-

(ethoxymethylene)propanedinitrile.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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Nucleus Solvent
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

¹H CDCl₃ 8.65 s

¹H CDCl₃ 4.41 q 7.2

¹H CDCl₃ 1.41 t 7.0

¹³C CDCl₃ 157.6

¹³C CDCl₃ 113.6

¹³C CDCl₃ 112.4

¹³C CDCl₃ 85.1

¹³C CDCl₃
68.0 (ethoxy

CH₂)

¹³C CDCl₃
14.5 (ethoxy

CH₃)

Note: Some ¹³C NMR data is sourced from spectral databases and may not specify multiplicity.

Table 2: Infrared (IR) Spectroscopy Data

Technique Wavenumber (cm⁻¹) Assignment

KBr-Pellet 2225 C≡N stretch

KBr-Pellet 1604 C=C stretch

KBr-Pellet 1575

ATR-Neat 2220 C≡N stretch

ATR-Neat 1580 C=C stretch

Table 3: Mass Spectrometry (MS) Data
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Technique m/z Interpretation

Electron Ionization (EI) 122.05 [M]⁺

Electron Ionization (EI) 94 [M - C₂H₄]⁺

Electron Ionization (EI) 67 [M - C₂H₅O]⁺

Experimental Protocols
Detailed experimental methodologies for the acquisition of the cited spectroscopic data are

provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR: Spectra were recorded on a 300 MHz spectrometer.[2] The sample was

dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million

(ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

KBr-Pellet Technique: The spectrum was obtained using a Bruker IFS 85 FT-IR

spectrometer. The sample was prepared by mixing with potassium bromide (KBr) and

pressing into a pellet.[3]

Attenuated Total Reflectance (ATR) Technique: The ATR-IR spectrum was recorded on a

Bruker Tensor 27 FT-IR instrument using a DuraSamplIR II accessory. The spectrum was

acquired from a neat sample.[3]

Mass Spectrometry (MS):

Electron Ionization (EI): Mass spectra were obtained from the National Institute of Standards

and Technology (NIST) Mass Spectrometry Data Center.[4] The specific instrumentation and

conditions are not detailed in the available public data.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of a known compound like 2-(ethoxymethylene)propanedinitrile.

Figure 1: Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Identification.

This guide provides a foundational set of spectroscopic data and methodologies for 2-

(ethoxymethylene)propanedinitrile, which should prove valuable for its use in synthetic

chemistry and materials science. For further, more in-depth analysis, techniques such as 2D

NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) would be

beneficial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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